2-(2-chloro-6-fluorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide
Description
BenchChem offers high-quality 2-(2-chloro-6-fluorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O/c1-26(19(29)9-14-15(21)3-2-4-16(14)22)13-10-27(11-13)18-8-7-17-23-24-20(12-5-6-12)28(17)25-18/h2-4,7-8,12-13H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKFQYRHFRKJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)CC5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide is a complex organic molecule with potential therapeutic applications. Its structure includes a triazole moiety, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 349.79 g/mol. The compound features several functional groups that contribute to its biological activity:
- Chloro and Fluoro Substituents : These halogen groups can enhance lipophilicity and potentially increase binding affinity to biological targets.
- Triazole Ring : Known for its role in various pharmacological activities including antifungal and anticancer properties.
- Azetidine and Acetamide Moieties : These structures may influence the compound's interaction with enzymes or receptors.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. A review highlighted that triazoles can act as effective antifungal agents, with some derivatives demonstrating minimum inhibitory concentrations (MIC) in the range of 1–8 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the cyclopropyl group in our compound may also enhance its antibacterial properties through unique steric effects.
Anticancer Properties
The triazole ring is associated with anticancer activity due to its ability to inhibit key enzymes involved in cancer cell proliferation. For instance, certain triazole derivatives have been shown to inhibit the Akt pathway, which is crucial for tumor growth and survival . The specific structure of our compound may allow it to engage effectively with cancer-related targets.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or cancer cell survival.
- Receptor Binding : The structural components suggest potential interactions with various receptors that could modulate signaling pathways involved in disease processes.
Case Studies and Research Findings
Several studies have investigated similar compounds with structural similarities to our target molecule:
- Triazole Derivatives : A study demonstrated that triazole derivatives exhibited varying degrees of antimicrobial activity against both drug-sensitive and resistant strains. Compounds were found to be up to 16 times more potent than standard antibiotics .
- Anticancer Activity : Research on related compounds indicated that modifications in the triazole structure led to enhanced selectivity towards cancer cell lines, suggesting that our compound could similarly exhibit potent anticancer effects .
- Pharmacological Profiles : A comprehensive review of 1,2,4-triazoles noted their diverse pharmacological profiles including analgesic and anti-inflammatory properties, which may also be relevant for our compound .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(2-chloro-6-fluorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various human cancer cell lines (e.g., HCT-116, HeLa) with IC50 values below 100 μM .
Anti-inflammatory Properties
In silico studies suggest that this compound may act as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes. Molecular docking studies have indicated its potential for further optimization as an anti-inflammatory agent .
Neuroprotective Effects
Certain derivatives of compounds containing the triazolo and pyridazin moieties have been explored for their neuroprotective effects. These studies suggest that modifications to the structure can enhance the neuroprotective activity, making them candidates for treating neurodegenerative diseases .
Research Findings and Case Studies
Q & A
Basic: What are the established synthetic routes for this compound, and what reaction conditions are critical for high-purity yields?
Answer:
The synthesis involves multi-step protocols, including substitution, reduction, and condensation reactions. For example:
- Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaOH) are critical for introducing aryloxy or heterocyclic groups, as demonstrated in the preparation of related intermediates (e.g., N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide) .
- Reduction steps with iron powder in acidic media (e.g., HCl) are employed to convert nitro intermediates to aniline derivatives .
- Condensation reactions require activating agents (e.g., EDC·HCl or DCC) to couple amines with carboxylic acids or esters .
Key Considerations:
- Purity is influenced by stoichiometric ratios, temperature control (typically 60–100°C), and solvent selection (e.g., DMF for polar intermediates).
- Yields for multi-step syntheses of structurally similar compounds range from 2–5% overall, highlighting the need for optimization .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR and 2D techniques (e.g., HSQC, HMBC) are essential for confirming regiochemistry, particularly for the triazolo[4,3-b]pyridazine and azetidine moieties. Fluorine-19 NMR can resolve ambiguities in fluorophenyl groups .
- X-ray Crystallography: Single-crystal analysis (e.g., via Acta Crystallographica protocols) resolves stereochemical uncertainties, as shown for related triazolo-pyridazine derivatives .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy, especially for halogenated species .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for improved yield and scalability?
Answer:
- Factor Screening: Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading, solvent polarity) affecting key steps like cyclopropane ring formation or triazole cyclization .
- Response Surface Methodology (RSM): Model non-linear relationships between factors (e.g., reaction time vs. byproduct formation) using central composite designs .
- Flow Chemistry Integration: Continuous-flow systems enhance reproducibility for exothermic steps (e.g., diazomethane reactions), reducing side reactions .
Example Workflow:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 50–120°C | 80°C |
| Catalyst Loading | 0.5–5 mol% | 2.5 mol% |
| Residence Time | 10–60 min | 30 min |
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Meta-Analysis: Compare bioassay protocols (e.g., cell lines, dosage ranges) for consistency. For example, discrepancies in IC₅₀ values may arise from variations in kinase selectivity panels .
- Computational Validation: Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., tyrosine kinases) and validate experimental results .
- Stereochemical Purity: Ensure enantiomeric excess (>98%) via chiral HPLC, as impurities in stereocenters (e.g., azetidine ring) can skew activity data .
Case Study:
A structurally related compound (AZD8931) showed variable efficacy due to differences in piperidinyl-oxy group orientation, resolved via X-ray co-crystallography with target enzymes .
Advanced: What computational strategies predict metabolic stability and toxicity profiles?
Answer:
- ADMET Modeling: Tools like SwissADME or ADMET Predictor evaluate lipophilicity (logP), metabolic clearance, and cytochrome P450 interactions. The trifluoromethyl group in related compounds enhances metabolic stability by reducing oxidative degradation .
- Toxicity Profiling: Use Derek Nexus to flag structural alerts (e.g., mutagenic potential of chloro/fluoro groups) .
- Free Energy Perturbation (FEP): Quantify binding free energy changes for analogs with modified cyclopropane or triazolo-pyridazine moieties .
Advanced: How to address challenges in crystallizing halogenated heterocycles for structural studies?
Answer:
- Solvent Screening: Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to improve crystal lattice formation for halogen-rich compounds .
- Temperature Gradients: Slow cooling (0.1°C/min) from saturated solutions minimizes defects in triazolo-pyridazine crystals .
- Halogen Bonding Analysis: XBIS software identifies Cl···N or F···π interactions that stabilize crystal packing .
Example Crystallographic Data:
| Parameter | Value for Related Compound |
|---|---|
| Space Group | P 1 |
| Bond Length (C–Cl) | 1.74 Å |
| Dihedral Angle | 12.3° (triazolo-pyridazine) |
Advanced: What strategies mitigate regioselectivity issues during triazolo-pyridazine formation?
Answer:
- Directing Groups: Install temporary substituents (e.g., nitro or methoxy) to guide cyclization, followed by deprotection .
- Microwave-Assisted Synthesis: Enhance regioselectivity via rapid, uniform heating (e.g., 150°C for 10 min in DMSO) .
- Lewis Acid Catalysis: ZnCl₂ or BF₃·Et₂O promotes selective [1,2,4]triazolo formation over competing [1,3,4] isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
